Azido-PEG2-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
Azido-PEG2-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development.[1][] Its unique chemical architecture, featuring an azide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, bridged by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking molecules.[3][4] This guide provides an in-depth exploration of Azido-PEG2-NHS ester, its chemical properties, mechanism of action, and key applications, supplemented with quantitative data, detailed experimental protocols, and workflow diagrams to empower researchers in their scientific endeavors.
The NHS ester moiety allows for the facile conjugation to primary amines (-NH2) present on biomolecules like proteins and antibodies, forming a stable amide bond.[5][6] Concurrently, the azide group serves as a bioorthogonal handle for "click chemistry," enabling highly specific and efficient ligation with alkyne-modified molecules.[7][8] The integrated PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a valuable tool in the development of therapeutics such as antibody-drug conjugates (ADCs).[9][10]
Chemical Properties and Structure
Azido-PEG2-NHS ester, systematically named (2,5-dioxopyrrolidin-1-yl) 3-[2-(2-azidoethoxy)ethoxy]propanoate, possesses a well-defined structure that dictates its functionality.
Structure:
| Property | Value |
| Molecular Formula | C11H16N4O6 |
| Molecular Weight | 300.27 g/mol |
| Appearance | Pale yellow or colorless oily matter |
| Solubility | Soluble in DCM, DMF, DMSO |
| Storage | Store at 2-8°C, protect from moisture |
Mechanism of Action
The utility of Azido-PEG2-NHS ester lies in its two distinct reactive ends, which can be addressed in a sequential or orthogonal manner.
NHS Ester Reaction with Primary Amines
The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of polypeptides. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[1][4]
Azide Reaction via Click Chemistry
The azide group is a bioorthogonal moiety, meaning it is chemically inert to most biological functional groups. This allows for its specific reaction with an alkyne-functionalized molecule in a "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[8][11] This reaction forms a stable triazole linkage.
Quantitative Data
The efficiency of bioconjugation reactions using Azido-PEG2-NHS ester is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Effect of pH on NHS Ester Reactivity and Stability
| pH | Relative Amine Reactivity | Half-life of NHS Ester Hydrolysis | Comments |
| 6.0 | Low | Several hours | Amine is mostly protonated (-NH3+), reducing nucleophilicity.[12][13] |
| 7.0 | Moderate | ~4-5 hours at 0°C | A compromise between amine reactivity and NHS ester stability.[5] |
| 7.5 | Good | ~2-3 hours at RT | Favorable conditions for many protein labeling experiments. |
| 8.0 | High | ~1 hour at RT | Increased amine reactivity but also faster hydrolysis. |
| 8.5 | Very High | ~30 minutes at RT | Optimal for rapid and efficient conjugation, but requires prompt handling. |
| 9.0 | Very High | ~10 minutes at 4°C | Very rapid reaction, but significant hydrolysis can reduce yield.[5] |
Table 2: Typical Degree of Labeling (DoL) for Antibodies
| Molar Excess of Azido-PEG2-NHS Ester | Typical DoL (Azides per Antibody) | Comments |
| 5-fold | 1 - 3 | Lower labeling density, may be desirable to preserve antibody function. |
| 10-fold | 3 - 5 | A common starting point for many applications.[14] |
| 20-fold | 4 - 8 | Higher labeling density, can be useful for signal amplification but may impact antigen binding.[6] |
| 50-fold | > 8 | May lead to protein aggregation and loss of function. |
DoL can vary significantly depending on the protein, buffer conditions, and reaction time.
Experimental Protocols
The following are detailed methodologies for common applications of Azido-PEG2-NHS ester.
Protocol 1: Labeling of an Antibody with Azido-PEG2-NHS Ester
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG2-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
NHS Ester Preparation: Immediately before use, dissolve the Azido-PEG2-NHS ester in DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Azido-PEG2-NHS ester to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted Azido-PEG2-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DoL) using methods such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the absorbance.[14][15]
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This protocol assumes the antibody has been labeled with an azide group as described in Protocol 1.
Materials:
-
Azide-labeled antibody
-
Alkyne-functionalized cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-drug in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Chemistry Reaction:
-
In a reaction tube, combine the azide-labeled antibody (typically at 1-5 mg/mL in PBS) with a 5- to 10-fold molar excess of the alkyne-drug solution.
-
Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio.
-
Add the Cu(I)/THPTA complex to the antibody-drug mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Purify the ADC using an SEC column to remove unreacted drug, catalyst, and other small molecules.
-
Characterization: Analyze the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Surface Modification of Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles
-
Azido-PEG2-NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 100 mM glycine)
-
Washing buffer (e.g., PBS)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the Azido-PEG2-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved Azido-PEG2-NHS ester to the nanoparticle suspension.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add the quenching buffer to the reaction mixture and incubate for 30 minutes.
-
Pellet the nanoparticles by centrifugation.
-
Remove the supernatant and resuspend the nanoparticles in the washing buffer.
-
Repeat the washing step three times to remove unreacted reagents.
-
-
Final Resuspension: Resuspend the azide-functionalized nanoparticles in a suitable buffer for storage or further use in click chemistry reactions.
Conclusion
Azido-PEG2-NHS ester is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature allows for the precise and efficient conjugation of a wide range of molecules, from proteins and antibodies to nanoparticles and surfaces. By understanding the underlying chemistry and optimizing reaction conditions, scientists can leverage this reagent to develop novel diagnostics, therapeutics, and research tools. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of Azido-PEG2-NHS ester in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Azido-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
